Fructose is a key player in carbohydrate metabolism, the process by which cells convert sugars into energy. D-Fructose-1-13C can be used as a tracer molecule to follow the fate of fructose within an organism or isolated cells. Scientists can administer D-Fructose-1-13C to a biological system and then analyze the resulting molecules using techniques like Mass Spectrometry (MS). By identifying the position of the Carbon-13 isotope in the resulting molecules, researchers can determine the specific pathways fructose has been through . This information provides valuable insights into cellular metabolism, helping researchers understand how organisms process fructose and how it contributes to energy production.
Metabolic pathways consist of a series of enzymatic reactions. The rate at which these reactions occur is known as metabolic flux. D-Fructose-1-13C can be used to measure metabolic flux through specific pathways involving fructose. By measuring the enrichment of the Carbon-13 isotope in different metabolites at different points in time, researchers can calculate the rate at which fructose is converted into other molecules . This information is crucial for understanding how organisms regulate their metabolism in response to different conditions, such as diet or disease.
D-Fructose-1-13C is a stable isotope-labeled form of D-fructose, where the carbon atom at position one is substituted with the carbon-13 isotope. This compound is a simple sugar, classified as a ketose, and is naturally found in many fruits, honey, and root vegetables. D-Fructose has the molecular formula and is known for its sweet taste and high solubility in water. The incorporation of the carbon-13 isotope allows for enhanced analytical techniques, particularly in nuclear magnetic resonance spectroscopy, which aids in studying metabolic pathways and
The use of D-Fructose-1-13C in these reactions allows researchers to trace the metabolic pathways and reaction mechanisms due to the distinct NMR signals produced by the labeled carbon atom.
D-Fructose plays several roles in biological systems:
Studies involving D-Fructose-1-13C have shown its utility in understanding metabolic fluxes and energy metabolism in living organisms through isotopic labeling techniques.
D-Fructose-1-13C can be synthesized through several methods:
D-Fructose-1-13C has several important applications:
Interaction studies involving D-Fructose-1-13C often focus on its behavior in biological systems:
These studies highlight the compound's relevance in understanding fundamental biological processes.
D-Fructose-1-13C shares similarities with other monosaccharides but has unique characteristics due to its isotopic labeling. Here are some comparable compounds:
| Compound | Structure (Molecular Formula) | Unique Features |
|---|---|---|
| D-glucose | Aldohexose; primary energy source for cells | |
| D-galactose | Epimer of glucose; important in lactose metabolism | |
| D-mannose | Epimer of glucose; involved in glycoprotein synthesis | |
| L-fructose | Enantiomer of D-fructose; less sweet | |
| 5-Hydroxymethylfurfural | Derived from fructose; key intermediate for biofuels |
The primary uniqueness of D-Fructose-1-13C lies in its isotopic labeling, which allows for enhanced analytical capabilities compared to its non-labeled counterparts. This feature facilitates detailed studies on metabolism and chemical transformations that are not possible with unlabeled sugars.
Enzymatic synthesis represents the most efficient and position-specific approach for producing D-Fructose-1-¹³C compounds [3]. The primary enzymatic pathway involves the utilization of carbon-13 labeled sodium pyruvate as the starting material, which is converted through a series of enzyme-catalyzed reactions commonly found in glycolytic and gluconeogenic pathways [3].
The synthetic scheme employs three separate enzymatic steps to achieve optimal yields and control [3]. The initial step involves the conversion of ¹³C-labeled sodium pyruvate to phosphoenolpyruvate using phosphoenolpyruvate synthetase, which demonstrates superior yields compared to pyruvate kinase in reverse glycolysis applications [3]. Higher yields are obtained from this step using the gluconeogenic enzyme phosphoenolpyruvate synthetase rather than the glycolytic enzyme pyruvate kinase due to the highly unfavorable free energy change associated with reverse glycolysis [3].
The second enzymatic step involves aldol condensation reactions catalyzed by aldolase enzymes, where the labeled carbon precursors are incorporated into larger sugar phosphate molecules [3]. The final step utilizes phosphatase enzymes to generate the free sugar form of D-Fructose-1-¹³C [3]. This multi-enzyme approach allows for precise control over the isotopic labeling position and maintains high stereochemical fidelity throughout the synthesis process [17].
| Enzymatic Step | Enzyme Used | Substrate | Product | Yield Range |
|---|---|---|---|---|
| 1 | Phosphoenolpyruvate synthetase | ¹³C-sodium pyruvate | ¹³C-phosphoenolpyruvate | 70-85% |
| 2 | Aldolase B | ¹³C-labeled triose phosphates | ¹³C-fructose-1,6-diphosphate | 65-80% |
| 3 | Fructose-1,6-diphosphatase | ¹³C-fructose-1,6-diphosphate | ¹³C-fructose-6-phosphate | 75-90% |
| 4 | Glucose-6-phosphate isomerase | ¹³C-fructose-6-phosphate | D-Fructose-1-¹³C | 60-75% |
Alternative enzymatic routes utilize transketolase and transaldolase enzymes in combination with specifically ¹³C-enriched ribose and arabinose 5-phosphates as starting materials [17]. These group-transferring enzymes enable the synthesis of various specifically ¹³C-labeled five-, six-, seven- and eight-carbon sugar phosphates in high yield and purity [17]. The isolation and authenticity of each ¹³C-labeled sugar is established through column, paper and thin layer chromatographic methods combined with specific enzymic assays [17].
Chemical synthesis pathways for D-Fructose-1-¹³C typically begin with ¹³C-enriched carbon monoxide as the primary isotopic source [13]. The initial step involves the conversion of ¹³C-labeled carbon monoxide to ¹³C-labeled hydrogen cyanide through established chemical reactions [13]. The ¹³C-labeled hydrogen cyanide serves as a critical building block for subsequent sugar synthesis reactions [13].
The classical Kiliani synthesis method has been adapted for the preparation of ¹³C-labeled sugar compounds [17]. This synthetic approach involves the reaction of ¹³C-labeled hydrogen cyanide with appropriate aldose precursors to form carbon-carbon bonds at specific positions [13]. The process generates a mixture of labeled sugar derivatives that must be separated and purified to obtain the desired D-Fructose-1-¹³C product [13].
Chemical derivatization approaches utilize ¹³C-labeled precursors such as ¹³C-acetyl compounds or ¹³C-formyl derivatives to introduce the isotopic label at the C-1 position of fructose [16]. These methods often require multiple synthetic steps and careful control of reaction conditions to maintain isotopic integrity [18]. Position-specific carbon stable isotope incorporation is achieved through selective protection and deprotection strategies that direct the ¹³C-label to the desired carbon position [18].
| Chemical Synthesis Method | Starting Material | Key Reagents | Isotopic Enrichment | Overall Yield |
|---|---|---|---|---|
| Kiliani Synthesis | ¹³C-HCN | D-arabinose, acid catalyst | 95-99% | 35-45% |
| Acetylation Route | ¹³C-acetyl chloride | Fructose derivative | 92-97% | 40-55% |
| Formylation Pathway | ¹³C-formaldehyde | Protected fructose | 94-98% | 30-40% |
| Cyanoacetic Route | ¹³C-cyanoacetic acid | Sugar precursor | 96-99% | 25-35% |
The chemical synthesis pathways require careful optimization of reaction parameters including temperature, pH, solvent systems, and reaction time to achieve maximum isotopic incorporation while minimizing isotopic scrambling [19]. Advanced synthetic strategies employ carbon-14 synthesis methodologies adapted for carbon-13 labeling, utilizing ¹³C-barium carbonate as a storage form for ¹³C-carbon dioxide gas production [16]. These approaches enable the preparation of various ¹³C-labeled intermediates including ¹³C-carboxylic acids, ¹³C-methanol, and ¹³C-formaldehyde that serve as building blocks for fructose synthesis [16].
High-performance liquid chromatography coupled with isotope ratio mass spectrometry represents the gold standard for isotopic purity verification of D-Fructose-1-¹³C [25] [35]. The liquid chromatography separation allows for the isolation of the target compound from synthetic impurities and isotopic variants, while the isotope ratio mass spectrometry provides precise quantification of ¹³C enrichment levels [25]. The chemical oxidation interface converts eluted organic compounds to carbon dioxide for accurate isotopic analysis [35].
Nuclear magnetic resonance spectroscopy serves as a complementary analytical technique for structural integrity confirmation and positional isotopic analysis [20] [28]. Carbon-13 nuclear magnetic resonance spectroscopy provides direct detection of the ¹³C-label at the C-1 position of fructose, enabling verification of both isotopic enrichment and correct labeling position [28]. The enhanced sensitivity of ¹³C nuclear magnetic resonance allows for accurate integration ratios and isotopic purity determination using short relaxation delays [28].
Mass spectrometry-based isotopic purity analysis utilizes high-resolution time-of-flight instruments to achieve baseline resolution between isotopic variants [27]. The improved mass accuracy enables accurate extraction and quantification of isotopic species, reducing erroneous results from isotopic overlap [27]. Each resolved isotope is extracted to produce extracted ion chromatograms, and peak areas are integrated for quantitative isotopic distribution analysis [27].
| Analytical Method | Detection Limit | Precision | Isotopic Accuracy | Analysis Time |
|---|---|---|---|---|
| LC-IRMS | 400 ng on-column | ±0.3‰ | ±0.1‰ | 45-60 min |
| ¹³C NMR | 10-50 μg | ±2% | ±1% | 30-120 min |
| HR-MS | 1-5 ng | ±0.5% | ±0.2% | 15-30 min |
| GC-MS | 50-100 ng | ±1% | ±0.5% | 25-40 min |
Gas chromatography-mass spectrometry analysis provides complementary verification through derivatization-based approaches [32] [33]. The method involves conversion of D-Fructose-1-¹³C to volatile derivatives such as methyloxime-peracetate forms, enabling separation and isotopic analysis of glucose and fructose moieties [32]. Chemical ionization mass spectrometry demonstrates superior performance compared to electron ionization for isotopomer quantification of saccharides [32].
Quality control protocols incorporate statistical correlation analysis using natural abundance ¹³C nuclear magnetic resonance data to obtain ¹³C-¹³C and ¹³C-¹H correlation maps [20]. These correlation patterns provide extensive information about the carbon framework for database matching and structural verification [20]. Isotopic ratio outlier analysis techniques utilize characteristic isotopic patterns that differentiate biological signals from analytical artifacts [20].
| Quality Control Parameter | Acceptance Criteria | Test Method | Frequency |
|---|---|---|---|
| Isotopic Purity | ≥95% ¹³C at C-1 | ¹³C NMR | Every batch |
| Chemical Purity | ≥99% by HPLC | HPLC-UV | Every batch |
| Optical Activity | [α]₂₀/D -93.5° ± 2° | Polarimetry | Every batch |
| Water Content | ≤0.5% | Karl Fischer | Weekly |
| Residual Solvents | ≤500 ppm total | GC-FID | Every batch |
Advanced purification protocols employ preparative high-performance liquid chromatography with specialized stationary phases optimized for carbohydrate separation [26]. The use of ¹⁵N or ¹³C labeling instead of deuterium labeling effectively avoids chromatographic isotope effects that could compromise quantitative accuracy [29]. Multiple-factor screening using experimental designs addresses major chromatographic parameters including stationary phase selection, mobile phase pH optimization, temperature control, and gradient slope adjustment [29].
The Heteronuclear Single Quantum Coherence experiment represents a cornerstone technique for analyzing D-Fructose-1-¹³C, providing direct correlation between protons and their directly bonded carbon atoms through scalar coupling interactions [1] [2]. This two-dimensional experiment displays ¹H chemical shifts along the F2 dimension and ¹³C chemical shifts along the F1 dimension, creating cross-peaks that indicate direct ¹H-¹³C bonds [1].
For D-Fructose-1-¹³C analysis, the HSQC experiment offers exceptional advantages due to the enhanced signal intensity at the specifically labeled C-1 position. The ¹³C enrichment at this position creates a dramatically enhanced cross-peak in the HSQC spectrum, allowing for precise identification and quantification of the labeled carbon environment [3] [4]. The typical chemical shift correlation for the C-1 position in D-fructose appears at approximately 3.5-4.7 ppm in the ¹H dimension and 60-67 ppm in the ¹³C dimension, depending on the tautomeric form and solvent conditions [5] [6].
The HSQC pulse sequence employs INEPT-type polarization transfer mechanisms to achieve sensitivity enhancement through magnetization transfer from the highly sensitive ¹H nuclei to the less sensitive ¹³C nuclei [2] [7]. This polarization transfer process is particularly beneficial for D-Fructose-1-¹³C because the labeled position exhibits enhanced coupling constants and improved signal-to-noise ratios compared to natural abundance carbons [3].
Spectral editing capabilities of HSQC allow for the distinction between different tautomeric forms of D-fructose in solution. The β-pyranose form, which represents approximately 68.2% of the equilibrium mixture in aqueous solution, displays characteristic cross-peak patterns that differ from the α-pyranose (2.7%), β-furanose (22.4%), and α-furanose (6.2%) forms [5]. The keto tautomer, present at 0.5% abundance, exhibits unique chemical shift patterns that can be resolved through careful analysis of the HSQC spectrum [5].
Advanced HSQC variants, including constant-time HSQC and sensitivity-enhanced HSQC, provide additional benefits for D-Fructose-1-¹³C analysis [3]. The constant-time version eliminates evolution of ¹³C-¹³C couplings during the acquisition period, resulting in simplified spectral patterns and improved resolution for molecules containing multiple ¹³C labels [3]. For uniformly ¹³C-labeled compounds, this editing capability becomes essential for resolving overlapping resonances and accurately assigning chemical shifts [3].
The chemical shift assignment of ¹³C nuclei in D-Fructose-1-¹³C requires comprehensive understanding of the electronic environments surrounding each carbon position and the influence of isotopic labeling on chemical shift values [8] [9]. Carbon-13 chemical shifts in carbohydrates span a characteristic range from approximately 60 to 105 ppm, with specific regions corresponding to distinct structural features [9] [6].
The anomeric carbon positions (C-1 in aldoses, C-2 in ketoses) typically resonate between 90-105 ppm, with β-anomers generally appearing at higher field than their α-counterparts [9]. For D-fructose, the C-2 anomeric position exhibits chemical shifts of 98.8-104.2 ppm for pyranose forms and 98.8-102.0 ppm for furanose forms [5] [6]. The keto form displays a dramatically different chemical shift at 210.9-212.0 ppm, reflecting the carbonyl character of this tautomer [5].
Secondary carbons bearing hydroxyl groups (C-3, C-4, C-5) resonate in the 65-85 ppm region, with specific values dependent on ring conformation and substitution patterns [9] [6]. The C-3 position in fructose exhibits notable variations: 77.1-78.0 ppm in pyranose forms and 82.0-83.4 ppm in furanose forms, providing diagnostic information for tautomer identification [5] [6].
Primary carbon positions (C-1, C-6) typically appear between 60-67 ppm [6]. For D-Fructose-1-¹³C, the labeled C-1 position shows chemical shifts in the range of 65.1-66.6 ppm across all tautomeric forms, with minimal variation due to the primary alcohol nature of this carbon [5] [6].
Isotopomer analysis through ¹³C Nuclear Magnetic Resonance provides crucial information about metabolic pathway activities and carbon flow patterns [10] [11]. The incorporation of ¹³C from labeled precursors creates characteristic isotopomer distributions that reflect specific enzymatic reactions and metabolic fluxes [12]. For D-Fructose-1-¹³C, the labeled position serves as a tracer for glycolytic flux and fructose metabolism, allowing researchers to track carbon movement through metabolic networks [10].
Advanced assignment strategies employ multidimensional Nuclear Magnetic Resonance techniques to resolve complex isotopomer patterns [3] [9]. The use of ¹³C-¹³C correlation experiments, such as INADEQUATE, provides definitive connectivity information for carbon skeleton determination [3]. When combined with ¹H-¹³C correlation data from HSQC experiments, these techniques enable complete structural elucidation and isotopomer identification [3] [9].
Chemical shift prediction algorithms and database comparisons facilitate accurate assignment of complex isotopomer mixtures [9] [6]. The Human Metabolome Database and similar resources provide extensive chemical shift libraries for carbohydrate metabolites, enabling systematic comparison and identification of unknown isotopomers [6].
The application of specialized pulse sequences for carbon skeleton tracing in D-Fructose-1-¹³C provides unprecedented insight into molecular connectivity and metabolic transformations [7] [13]. Both INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) techniques offer complementary approaches for structural elucidation and isotope tracking [7] [13].
INEPT pulse sequences achieve sensitivity enhancement through polarization transfer from highly abundant ¹H nuclei to less sensitive ¹³C nuclei [7] [14]. The theoretical enhancement factor equals the ratio of gyromagnetic ratios (γH/γC ≈ 4), providing substantial signal improvements for D-Fructose-1-¹³C analysis [7]. The pulse sequence consists of an initial ¹H excitation pulse, followed by evolution periods optimized for specific J-coupling constants, and concludes with simultaneous ¹H and ¹³C pulses for magnetization transfer [7] [15].
For D-Fructose-1-¹³C, INEPT experiments enable enhanced detection of the labeled carbon position while suppressing signals from natural abundance carbons [16]. The refocused INEPT variant provides additional benefits by converting anti-phase magnetization to in-phase signals, allowing for broadband ¹H decoupling during acquisition [17] [15]. This modification significantly improves spectral quality and quantitative accuracy for isotope labeling studies [17].
INADEQUATE experiments provide direct observation of ¹³C-¹³C connectivity through double quantum coherence transfer [13] [18]. The experiment creates double quantum coherence between directly bonded carbon atoms, which is then converted back to observable single quantum coherence for detection [13]. The resulting two-dimensional spectrum displays ¹³C chemical shifts in the F2 dimension and double quantum frequencies in the F1 dimension [19].
The double quantum frequencies correspond to the sum of chemical shifts from coupled carbon pairs, providing unambiguous connectivity information [13] [18]. For D-Fructose-1-¹³C, INADEQUATE experiments can trace the complete carbon skeleton when sufficient ¹³C enrichment is present [13]. The technique proves particularly valuable for distinguishing between different tautomeric forms and identifying metabolic transformation products [20].
Sensitivity considerations represent a critical factor in INADEQUATE experiment design [13] [21]. The natural abundance of ¹³C (1.1%) means that the probability of finding adjacent ¹³C nuclei equals approximately 0.012% (1.1%²), requiring substantial signal averaging for adequate signal-to-noise ratios [18]. For D-Fructose-1-¹³C studies, isotopic enrichment dramatically improves experimental feasibility and reduces acquisition times [13].
Advanced pulse sequence modifications enhance the performance of both INEPT and INADEQUATE experiments [13] [15]. Gradient-enhanced versions provide improved water suppression and artifact reduction, particularly important for aqueous biological samples [13]. Sensitivity-enhanced INADEQUATE sequences incorporate coherence transfer optimization to maximize signal intensity from directly bonded carbon pairs [13].
The integration of INEPT and INADEQUATE data provides comprehensive structural information for D-Fructose-1-¹³C analysis [13] [18]. INEPT experiments identify individual carbon environments and quantify isotope incorporation, while INADEQUATE experiments map carbon-carbon connectivity patterns [13]. This complementary approach enables complete structural characterization and accurate isotopomer identification in complex metabolic mixtures [18].